H-Met-arg-phe-ala-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

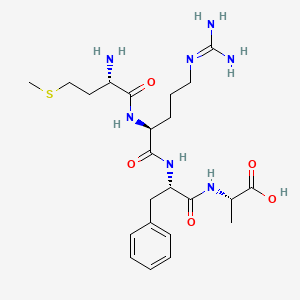

“H-Met-arg-phe-ala-OH”, also known as MRFA, is a tetrapeptide with the molecular formula C23H37N7O5S . It is used as a calibration standard in mass spectrometry (ESI) . MRFA has been shown to be a competitive inhibitor of an enkephalin-generating endopeptidase isolated from rat brain .

Synthesis Analysis

MRFA is synthesized for research and development use . It is used as a marker in an unambiguous method for sequencing tetrapeptides using FAB, MI, and collisional activation spectra in combination .Molecular Structure Analysis

The IUPAC name for MRFA is (2S)-2-[[ (2S)-2-[[ (2S)-2-[[ (2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid . The molecular weight is 523.7 g/mol .Chemical Reactions Analysis

MRFA is a substrate for dipeptidyl peptidase III from human erythrocytes and for snapalysin . It has been shown to be a competitive inhibitor of an enkephalin-generating endopeptidase isolated from rat brain .Physical And Chemical Properties Analysis

MRFA has a molecular weight of 523.7 g/mol and a computed XLogP3 of -3.8 . The molecular formula is C23H37N7O5S .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Structure-Activity Relationships :

- A study on the synthesis of cyclic and cyclically branched tachykinin partial sequences, including the homodet-cyclic eledoisin(6-11)-hexapeptide, explored the dual agonistic and antagonistic effects at the guinea-pig ileum, showing the complexity of peptide interactions (Neubert et al., 1985).

- Another research focused on the structure-activity relationship of opiorphin, a human peptide inhibiting enkephalin degradation, revealed that the Phe(3) residue is critical for inhibiting specific ectoenkephalinases (Rosa et al., 2012).

Biochemical and Pharmacological Applications :

- Research on brain neuropeptides that modulate the action of morphine found that peptides with the sequence Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe- NH2 and Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 affect pain perception (Yang et al., 1985).

- In a study on the sensor domain of Ec DOS Protein, the roles of Arg-97 and Phe-113 in regulating distal ligand binding to heme were investigated, highlighting the complexity of protein-ligand interactions (El-Mashtoly et al., 2008).

Molecular Interactions and Complex Formation :

- The interaction of cisplatin with methionine- and histidine-containing peptides revealed the complex dynamics of peptide-metal interactions, which is crucial for understanding drug mechanisms (Hahn et al., 2001).

- A study on the affinity scale for the interaction of amino acids with silica surfaces, including Phe, provided insights into the adsorption processes of amino acids, relevant for material science and surface chemistry (Rimola et al., 2009).

Wirkmechanismus

Target of Action

H-Met-arg-phe-ala-OH, also known as MRFA, primarily targets protein translation machinery in mammalian cells . It is also a substrate for dipeptidyl peptidase III from human erythrocytes and for snapalysin .

Mode of Action

MRFA binds to the active site of the protein translation machinery, thereby inhibiting the production of proteins vital for cell division . As a competitive inhibitor, it prevents an enkephalin-generating endopeptidase isolated from rat brain .

Biochemical Pathways

The inhibition of protein synthesis by MRFA affects the cellular pathways involved in cell division. By blocking the production of vital proteins, it can halt the process of cell division . Additionally, as a substrate for dipeptidyl peptidase III and snapalysin, it may influence the pathways these enzymes are involved in .

Result of Action

The primary result of MRFA’s action is the inhibition of protein synthesis in mammalian cells, which can lead to a halt in cell division . This could potentially have significant effects at the molecular and cellular levels, depending on the specific proteins being inhibited.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37N7O5S/c1-14(22(34)35)28-21(33)18(13-15-7-4-3-5-8-15)30-20(32)17(9-6-11-27-23(25)26)29-19(31)16(24)10-12-36-2/h3-5,7-8,14,16-18H,6,9-13,24H2,1-2H3,(H,28,33)(H,29,31)(H,30,32)(H,34,35)(H4,25,26,27)/t14-,16-,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTASUKCZNGRDU-DKIMLUQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N7O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2405161.png)

![1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2405166.png)

![3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2405167.png)

![N-([2,3'-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2405178.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2405180.png)

![N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2405183.png)